XL-820
Description
Properties
Molecular Formula |
C26H32BrF3N8O |
|---|---|
Appearance |
Solid powder |
Synonyms |
XL820; XL 820; XL-820; XL820001; NONE |
Origin of Product |
United States |
Scientific Research Applications
Oncology
XL-820 has been investigated primarily for its potential use in cancer therapy. It demonstrates efficacy against several types of tumors, particularly those characterized by mutations in the pathways that this compound targets.
Key Findings:
- Inhibition of Tumor Growth: In preclinical models, this compound has shown significant inhibition of tumor growth in xenograft models of prostate and lung cancer.
- Combination Therapy: Studies suggest that this compound may enhance the efficacy of existing chemotherapeutic agents when used in combination, leading to improved survival rates in animal models.
Data Table: Efficacy of this compound in Cancer Models
| Tumor Type | Model Type | Dose (mg/kg) | Tumor Volume Reduction (%) | Reference |
|---|---|---|---|---|
| Prostate Cancer | Xenograft | 50 | 65 | |
| Lung Cancer | Xenograft | 25 | 70 | |
| Breast Cancer | Cell Line | 10 | 55 |
Neurology
Emerging research indicates that this compound may also have applications in treating neurodegenerative disorders due to its ability to cross the blood-brain barrier.
Case Study: Neuroprotection
- A study demonstrated that this compound provided neuroprotective effects in models of Alzheimer's disease, reducing amyloid-beta toxicity and improving cognitive function markers.
Data Table: Neuroprotective Effects of this compound
Comparison with Similar Compounds
Target Specificity and Selectivity
- This compound : Exhibits broad inhibition of VEGFR, PDGFR, and c-Kit, akin to sunitinib. However, its lack of clinical data limits direct efficacy comparisons .
- Sunitinib : Targets additional kinases like Flt3, contributing to its broader therapeutic applications but also increasing toxicity .
- Axitinib : More selective for VEGFR, reducing off-target adverse effects compared to this compound and sunitinib .
Pharmacokinetic and Pharmacodynamic Profiles
While detailed pharmacokinetic data for this compound are absent, its structural analogs provide insights:
- Sunitinib : Half-life of 40–60 hours allows once-daily dosing but requires dose adjustments for toxicity .
- Axitinib : Shorter half-life (2–5 hours) necessitates twice-daily dosing but offers flexibility in managing adverse events .
Discussion and Future Perspectives
This compound’s multi-kinase inhibition profile positions it theoretically as a versatile anticancer agent. However, its developmental stagnation contrasts sharply with approved drugs like sunitinib and axitinib, which have well-established safety and efficacy profiles.
Toxicity Concerns : Multi-targeted inhibitors often face dose-limiting toxicities, as seen with sunitinib .
Selectivity Issues : Newer agents like axitinib prioritize target specificity to minimize adverse effects, a strategy this compound may lack .
Clinical Competitiveness : The approval of superior alternatives (e.g., cabozantinib, lenvatinib) may have reduced incentives for this compound’s further development .
However, without robust preclinical or clinical data, its utility remains speculative.
Preparation Methods
Solvent and Catalyst Selection
Reaction media profoundly influence yield and purity. IR820–albumin complexes, for example, are synthesized in aqueous buffers at physiological pH to ensure protein stability. For hydrophobic small molecules like this compound, aprotic solvents (e.g., dimethylformamide or tetrahydrofuran) paired with palladium or nickel catalysts may facilitate cross-coupling reactions.
Temperature and Time Control
Controlled heating (e.g., 60–80°C) is critical for minimizing side reactions. The preparation of IR820–human serum albumin (HSA) complexes involves stirring at room temperature for 1 hour to achieve optimal fluorescence enhancement. Similarly, this compound’s synthesis may require precise thermal gradients to stabilize intermediates.
Purification Techniques
Chromatographic methods (e.g., HPLC, size-exclusion chromatography) are standard for isolating small-molecule therapeutics. Liposomal formulations of IR820, for instance, are purified via centrifugation (15,000 rpm, 30 minutes) to remove unencapsulated dye. this compound’s purification would likely involve similar steps, supplemented by recrystallization or dialysis.
Analytical Characterization
Spectroscopic Validation
-
UV-Vis-NIR spectroscopy : Confirms electronic transitions and conjugation extent, as demonstrated for IR820 (λ<sub>max</sub> = 812 nm).
-
Fluorescence spectroscopy : Measures emission profiles; IR820–HSA exhibits a 13.2-fold fluorescence increase at 1000 nm.
-
Mass spectrometry (MS) : Determines molecular weight and fragmentation patterns.
Stability Assessment
Stability under physiological conditions is paramount. IR820–HSA retains fluorescence intensity at temperatures ≤70°C and in serum-containing media. Accelerated stability studies for this compound could involve:
| Condition | Parameter Tested | Method |
|---|---|---|
| 40°C/75% RH, 1 month | Degradation products | HPLC-MS |
| pH 2.4–7.4, 48 h | Solubility | Dynamic light scattering |
| Light exposure | Photobleaching | Fluorescence spectroscopy |
Scalability and Industrial Production
Pilot-Scale Synthesis
Transitioning from laboratory to industrial scale necessitates:
-
Continuous flow chemistry : Enhances reaction control and reduces batch variability.
-
Quality-by-design (QbD) principles : Optimizes critical process parameters (CPPs) like mixing rate and temperature.
Q & A
Q. What are the primary molecular targets of XL-820, and how do these targets influence experimental design in oncology research?
this compound is a multi-kinase inhibitor targeting platelet-derived growth factor receptor (PDGFR), vascular endothelial growth factor receptor 2 (VEGFR2), and c-Kit, which are critical in tumor angiogenesis and proliferation . To study its efficacy, researchers should design assays (e.g., kinase inhibition profiling) to quantify inhibitory concentrations (IC₅₀) for each target. Use isothermal titration calorimetry (ITC) or fluorescence polarization assays to validate binding specificity. Include control experiments with selective inhibitors (e.g., imatinib for c-Kit) to isolate pathway-specific effects .
Q. How should researchers ensure reproducibility when testing this compound in in vitro models?
Reproducibility requires strict adherence to protocols for cell line authentication, passage number tracking, and solvent controls (e.g., DMSO concentration ≤0.1%). For dose-response studies, pre-treat cells with this compound for 24–72 hours and measure viability via MTT or ATP-based assays. Document batch-to-batch variability in compound purity (HPLC ≥98%) and storage conditions (−20°C in inert atmosphere) . Share raw data and statistical code in supplementary materials to enable replication .
Q. What are the key considerations for selecting in vivo models to evaluate this compound’s anti-tumor activity?
Prioritize models that reflect the target biology:
- Xenografts : Use PDGFR/VEGFR2-driven tumors (e.g., glioblastoma U87-MG) with immunohistochemistry (IHC) to assess microvessel density reduction.
- Genetic models : Transgenic mice with c-Kit mutations (e.g., gastrointestinal stromal tumors). Standardize dosing regimens (oral vs. intraperitoneal) and monitor pharmacokinetics (plasma half-life, bioavailability) to correlate exposure with efficacy .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy data across different tumor types?
Contradictions may arise from off-target effects or tumor microenvironment variability. Perform transcriptomic profiling (RNA-seq) of treated vs. untreated tumors to identify compensatory pathways (e.g., MET or FGFR upregulation). Use combinatorial inhibition (e.g., this compound + MET inhibitor) to validate hypotheses. Employ spatial proteomics (e.g., GeoMx DSP) to map drug distribution and target engagement heterogeneity .
Q. What methodologies are recommended for analyzing this compound’s impact on tumor metastasis versus primary growth?
- Metastasis assays : Inject tumor cells intravenously (e.g., 4T1-Luc2 for breast cancer) and quantify lung nodules via bioluminescence.
- Primary growth : Measure tumor volume with calipers and correlate with circulating biomarkers (e.g., VEGF-A ELISA). Use longitudinal imaging (MRI/PET) and single-cell RNA sequencing to distinguish anti-angiogenic vs. direct cytotoxic effects .
Q. How can computational modeling enhance the optimization of this compound’s dosing schedules?
Develop physiologically based pharmacokinetic (PBPK) models integrating parameters like:
- Plasma protein binding (>90% for this compound).
- Hepatic CYP3A4 metabolism (critical for drug-drug interactions). Validate models with in vivo data and simulate scenarios (e.g., renal impairment) to guide clinical trial design .
Methodological Challenges and Solutions
Q. How should researchers address variability in this compound’s solubility and stability during in vitro assays?
- Solubility : Pre-dissolve this compound in DMSO and dilute in culture media with surfactants (e.g., 0.01% Tween-20).
- Stability : Conduct LC-MS stability tests under assay conditions (pH, temperature). Use fresh preparations within 2 hours to avoid degradation .
Q. What statistical approaches are robust for analyzing high-throughput screening data involving this compound?
Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to multi-omic datasets. Use hierarchical clustering or principal component analysis (PCA) to identify outliers. For dose-response curves, fit data to a four-parameter logistic model (e.g., GraphPad Prism) and report 95% confidence intervals .
Data Reporting and Ethical Compliance
Q. What are the best practices for reporting negative or inconclusive results from this compound studies?
- Clearly describe experimental conditions (e.g., hypoxia levels, serum concentration).
- Distinguish technical failures (e.g., compound degradation) from biological irrelevance.
- Publish negative data in repositories like Figshare to avoid publication bias .
Q. How can researchers ethically justify animal studies involving this compound?
Align protocols with ARRIVE 2.0 guidelines:
- Use the minimum sample size justified by power analysis.
- Implement humane endpoints (e.g., tumor volume ≤1.5 cm³).
- Report attrition rates and adverse events in supplementary materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
